molecular formula C21H21NO6 B2800888 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate CAS No. 869080-51-3

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate

Cat. No.: B2800888
CAS No.: 869080-51-3
M. Wt: 383.4
InChI Key: TZMGWHLTOALIJZ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromenone core, a dimethoxyphenyl group, and a dimethylcarbamate moiety.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: This compound has been studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for more complex molecules with bio-utilities.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would involve how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, (3,4-Dimethoxyphenyl)acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through a cyclization reaction involving a suitable precursor such as 4-methylcoumarin.

    Introduction of the dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.

    Attachment of the dimethylcarbamate moiety: This can be accomplished through a nucleophilic substitution reaction using dimethylcarbamoyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate moiety, using reagents such as alkyl halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate can be compared with other similar compounds, such as:

    3-(3,4-Dimethoxyphenyl)propanoic acid: This compound shares the dimethoxyphenyl group but differs in its core structure and functional groups.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: This compound has a similar dimethoxyphenyl group but a different core structure and additional functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-12-15-8-7-14(27-21(24)22(2)3)11-17(15)28-20(23)19(12)13-6-9-16(25-4)18(10-13)26-5/h6-11H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMGWHLTOALIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N(C)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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